molecular formula C17H16N2OS B2592114 3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 380346-10-1

3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2592114
CAS No.: 380346-10-1
M. Wt: 296.39
InChI Key: XIYXIQQMPMMCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 380346-10-1) is a quinazolin-4-one derivative characterized by a sulfur-containing thiol group at position 2 and an isopropyl-substituted phenyl ring at position 3 of the quinazolinone core. Its molecular formula is C₁₇H₁₆N₂OS (MW: 296.4 g/mol), with a purity ≥95% . The compound is marketed as a versatile small-molecule scaffold for pharmaceutical and chemical research, though its specific biological activities remain underexplored in publicly available literature.

Properties

IUPAC Name

3-(2-propan-2-ylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11(2)12-7-4-6-10-15(12)19-16(20)13-8-3-5-9-14(13)18-17(19)21/h3-11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYXIQQMPMMCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-isopropylaniline with isothiocyanates, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and substituted phenyl derivatives .

Scientific Research Applications

3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the quinazolinone core can interact with nucleic acids and enzymes, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolin-4-one derivatives exhibit diverse biological activities, influenced by substituent type, position, and electronic properties. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one - 2-sulfanyl
- 3-(2-isopropylphenyl)
C₁₇H₁₆N₂OS - Planar tetrahydroquinazoline core
- Potential COX-2 inhibition (structural analogy)
- Melting point/data not reported
3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one - 2-sulfanyl
- 3-(4-isopropylphenyl)
C₁₇H₁₆N₂OS - Isomer of target compound (para-substituted phenyl)
- Similar MW (296.39 g/mol)
- No reported bioactivity
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide - 2-vinylphenyl
- 4-sulfonamide
- 4-methoxyphenyl
C₂₃H₁₉N₃O₃S - COX-2 inhibitor (47.1% inhibition at 20 μM)
- Enhanced solubility due to sulfonamide group
3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one - 2-sulfanylidene
- 3-allyl
C₁₁H₁₀N₂OS - Antimicrobial and cytokinin activity
- Synthesized via condensation of allyl isothiocyanate
3-(2-Iodophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one - 2-sulfanyl
- 3-(2-iodophenyl)
C₁₄H₉IN₂OS - Heavy atom (iodine) for potential radiolabeling
- Higher molecular weight (404.26 g/mol)

Key Observations:

Substituent Position Matters: The ortho-isopropyl group in the target compound (vs.

Sulfur-Containing Groups :

  • The 2-sulfanyl group enhances hydrogen-bonding capacity, similar to the 2-sulfanylidene moiety in , which contributes to cytokinin activity. However, sulfonamide derivatives (e.g., ) show higher solubility and COX-2 inhibition due to ionizable groups.

Biological Activity Trends :

  • Electron-withdrawing groups (e.g., sulfonamide in ) correlate with COX-2 inhibition, while bulky substituents (e.g., isopropyl in ) may prioritize scaffold stability over target engagement.

Biological Activity

3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity against various cancer cell lines, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 3-(4-isopropylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • Molecular Formula : C17H16N2OS
  • Molecular Weight : 284.39 g/mol

This structure indicates the presence of a sulfanyl group and a dihydroquinazolinone moiety, both of which are critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). Results indicated that the compound exhibited sub-micromolar potency against these cell lines, with IC50 values indicating effective growth inhibition.
Cell LineIC50 (µM)Reference
MCF-710
HT-2912
PC310

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial assays. Quinazolinones are known for their broad-spectrum antibacterial and antifungal activities. Preliminary data indicate that 3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibits inhibitory effects against various bacterial strains.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis : Evidence suggests that quinazolinones can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antibacterial Mechanisms : The presence of the sulfanyl group may enhance interactions with bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

A recent study focused on the synthesis and biological evaluation of various quinazolinone derivatives, including 3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one. The results highlighted:

  • Broad Spectrum Cytotoxicity : The compound was effective across multiple cancer cell lines with varying degrees of potency.
  • Selectivity : Notably, some derivatives displayed selectivity towards certain cancer types, suggesting potential for targeted therapy.

Q & A

Q. Basic Research Focus

  • ¹H NMR : A singlet near δ 3.9–4.2 ppm indicates the thiol proton (S–H), while its absence suggests thione tautomer dominance.
  • IR Spectroscopy : Strong C=S stretches at 1250–1300 cm⁻¹ confirm the thione form, whereas S–H stretches appear weakly at 2550–2650 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks; fragmentation patterns (e.g., loss of SH or S) differentiate tautomers.

How do substituents on the phenyl ring (e.g., propan-2-yl) influence the compound’s electronic properties and reactivity?

Advanced Research Focus
The propan-2-yl group is electron-donating via hyperconjugation, increasing electron density on the quinazolinone ring. Cyclic voltammetry (CV) studies on analogs () show that electron-rich substituents lower oxidation potentials by ~0.2 V compared to chloro-substituted derivatives . This enhances nucleophilic reactivity at C2–S, facilitating alkylation or oxidation. Computational DFT (B3LYP/6-31G*) can map electrostatic potential surfaces to predict sites for electrophilic attack .

What strategies address contradictions in reported biological activities of similar quinazolinone derivatives?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) often stem from assay conditions. For example:

  • Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
  • Metabolic Interference : Microsomal stability assays (e.g., human liver microsomes) differentiate true activity from prodrug effects .
  • Structural Confirmation : Re-synthesize disputed compounds using published protocols (e.g., ) and validate purity via HPLC (>95%) .

How can computational modeling predict the binding affinity of this compound to kinase targets?

Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with kinases like EGFR or CDK2. Key steps:

Protein Preparation : Retrieve kinase structures from PDB (e.g., 1M17 for EGFR), remove water, add hydrogens.

Ligand Optimization : Generate 3D conformers of the compound using RDKit, assign charges (AM1-BCC).

Docking : Grid boxes centered on ATP-binding sites (20 ų). Affinity scores (ΔG) < −7.0 kcal/mol suggest strong binding.

Validation : Compare with known inhibitors (e.g., erlotinib) and validate via MM-PBSA free-energy calculations .

What are the challenges in characterizing polymorphic forms of this compound, and how can they be resolved?

Advanced Research Focus
Polymorphism affects bioavailability and stability. Techniques:

  • PXRD : Compare experimental patterns with simulated data (Mercury software) from SC-XRD results .
  • DSC/TGA : Identify melting points (Tm) and enthalpy changes (ΔH) to distinguish forms.
  • Hot-Stage Microscopy : Visualize phase transitions (e.g., Form I → Form II at 120°C).
    Controlled crystallization (e.g., slow evaporation from acetonitrile vs. rapid cooling from ethanol) can isolate specific polymorphs .

How can regioselective functionalization of the quinazolinone core be achieved for SAR studies?

Q. Advanced Research Focus

  • C2–S Modification : Oxidize thiol to sulfonic acid using H₂O₂/AcOH, or alkylate with iodomethane/K₂CO₃ in DMF .
  • C3 Substituent : Suzuki-Miyaura coupling (e.g., replace propan-2-yl with aryl boronic acids) using Pd(PPh₃)₄/Na₂CO₃ in dioxane-water .
  • C4–O : Reduce ketone to alcohol via NaBH₄/CeCl₃, though this may destabilize the ring.

What analytical workflows ensure reproducibility in quantifying this compound in biological matrices?

Q. Advanced Research Focus

  • Sample Preparation : Protein precipitation (ACN:MeOH, 3:1) or SPE (C18 cartridges) for serum/plasma.
  • LC-MS/MS : Use a C18 column (2.6 µm, 50 × 2.1 mm), isocratic elution (60:40 H₂O:MeCN + 0.1% formic acid). MRM transitions: m/z 325 → 281 (quantifier) and 325 → 253 (qualifier).
  • Validation : Follow FDA guidelines for LLOQ (1 ng/mL), precision (CV <15%), and matrix effects .

How do solvent effects influence the compound’s stability during long-term storage?

Q. Basic Research Focus

  • Aprotic Solvents (DMSO, DMF) : Prevent hydrolysis but may cause oxidation; store under N₂ at −20°C.
  • Protic Solvents (MeOH, EtOH) : Risk of ketone reduction; add stabilizers like BHT (0.01%).
  • Solid State : Hygroscopic forms degrade faster; use desiccants (silica gel) and amber vials to block light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.